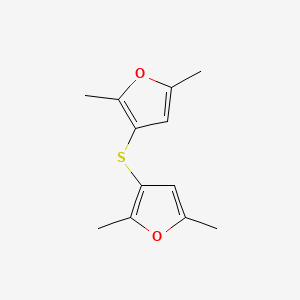![molecular formula C5HF3N4S3 B15213863 2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-82-4](/img/structure/B15213863.png)
2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound that features a unique combination of sulfur, nitrogen, and fluorine atoms within its structureThe presence of the trifluoromethyl group enhances its chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 1,3,4-thiadiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfenyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the thiadiazole ring acts as a nucleophile attacking the electrophilic trifluoromethyl sulfenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, as a glutaminase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glutamine to glutamate, which is crucial for the proliferation of cancer cells . This inhibition disrupts the metabolic pathways essential for tumor growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Another thiadiazole derivative with potential antineoplastic properties.
1,3,4-Thiadiazol-2-yl)methanol: A simpler thiadiazole compound used in various chemical syntheses.
Uniqueness
2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other thiadiazole derivatives . This makes it particularly valuable in the development of pharmaceuticals and agrochemicals .
Propiedades
Número CAS |
62616-82-4 |
|---|---|
Fórmula molecular |
C5HF3N4S3 |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
2-(1,3,4-thiadiazol-2-ylsulfanyl)-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5HF3N4S3/c6-5(7,8)2-10-12-4(14-2)15-3-11-9-1-13-3/h1H |
Clave InChI |
PGODMXTZCPQERM-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)SC2=NN=C(S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

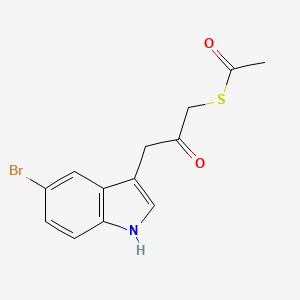

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
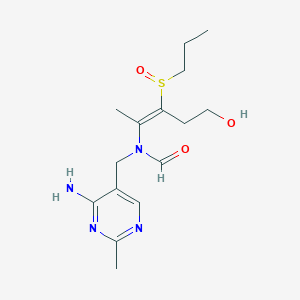
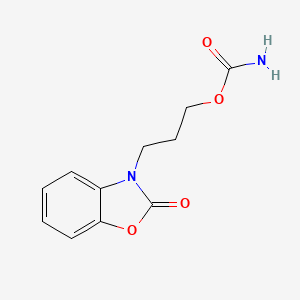

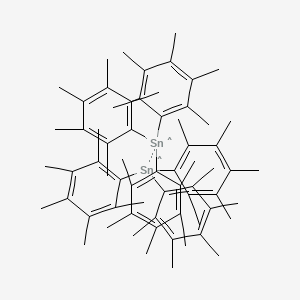

![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
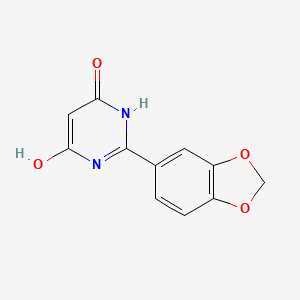
![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
